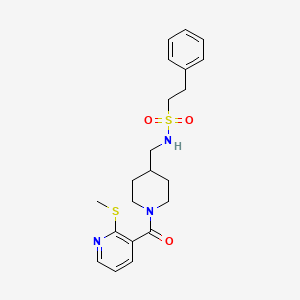

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a nicotinoyl group, and a phenylethanesulfonamide moiety, making it a versatile molecule for research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinoyl group. The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors . The nicotinoyl group is introduced via acylation reactions using nicotinic acid derivatives . The final step involves the coupling of the piperidine and nicotinoyl intermediates with 2-phenylethanesulfonamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Sulfonamide Hydrolysis

The sulfonamide group undergoes acidic or basic hydrolysis to form sulfonic acid derivatives. This reaction typically requires:

-

Reagents : HCl (acidic) or NaOH (basic)

-

Conditions : Reflux at elevated temperatures

-

Products :

-

Acidic hydrolysis yields sulfonic acid and amine byproducts

-

Basic hydrolysis produces sulfonate salts and amines

-

This reaction is foundational for generating derivatives with altered solubility or bioactivity .

Amide Hydrolysis

The nicotinoyl amide group can be hydrolyzed under:

-

Acidic conditions (HCl, H₂SO₄)

-

Basic conditions (NaOH)

-

Heat (reflux)

Products :

-

Nicotinic acid (acidic hydrolysis)

-

Nicotinate salts (basic hydrolysis)

This reaction is critical for structural modification, particularly in medicinal chemistry applications .

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Sulfoxidation | H₂O₂ | RT, acidic | -SO- group |

| Sulfonation | m-CPBA | RT, neutral | -SO₂- group |

These transformations significantly alter electronic and steric properties .

Reduction of Amide

The amide group can be reduced to an amine using:

-

LiAlH₄

-

NaBH₄ (less common)

-

Reflux in anhydrous solvents

Products :

-

Primary amine derivatives

-

Alcohol byproducts

This reaction enables synthesis of secondary amines for further functionalization .

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions with nucleophiles (e.g., amines, thiols):

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Aminolysis | Amine nucleophile, base | RT, ethanol | Substituted sulfonamide |

This reaction is key for generating libraries of analogous compounds .

Enzymatic Degradation

While not explicitly detailed in the provided sources, the compound’s structural motifs suggest susceptibility to enzymatic hydrolysis (e.g., by sulfatases or amidases), depending on its biological context.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide includes a piperidine ring, a methylthio group, and a phenylethanesulfonamide moiety. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Synthesis Methods:

The synthesis of this compound typically involves several key organic chemistry techniques, including:

- Reagents: Common reagents include N,N'-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

- Solvents: Dichloromethane and ethanol are often used to facilitate the reactions.

- Reaction Conditions: Careful control of temperature, pH, and solvent choice is crucial for maximizing yield and purity.

This compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment and neuropharmacology. The compound's structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Key Biological Activities:

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

- Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: Ability to modulate receptor activity, impacting signaling pathways relevant to various diseases.

Case Studies

Several studies have explored the applications of this compound in various contexts:

-

Cancer Research:

- A study demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inhibiting specific metabolic pathways essential for tumor growth.

-

Neuropharmacology:

- Research indicated that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative disorders by modulating neurotransmitter systems.

-

Enzyme Interaction Studies:

- Binding affinity studies revealed that this compound interacts with certain enzymes at nanomolar concentrations, suggesting potent inhibitory activity.

Mecanismo De Acción

The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, in its antimalarial application, the compound inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The exact molecular targets and pathways involved may include enzymes critical for the parasite’s survival and replication .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperidine derivatives and nicotinoyl-containing molecules, such as:

- N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

- N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Uniqueness

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of a piperidine ring, a nicotinoyl group, and a phenylethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring, a methylthio group, and a phenylethanesulfonamide moiety. The presence of these functional groups suggests various interactions with biological targets. The synthesis typically involves several steps:

- Preparation of Piperidine Derivative : Starting from piperidine, the methylthio and nicotinoyl groups are introduced.

- Formation of the Sulfonamide : The final step involves the reaction with a phenylethanesulfonamide derivative under controlled conditions to yield the target compound.

The choice of solvents and reaction conditions is critical for optimizing yield and purity, often utilizing dichloromethane or ethanol as solvents and catalysts such as DCC (N,N'-dicyclohexylcarbodiimide) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Its structural features allow it to act as an inhibitor or modulator in various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby affecting cellular functions.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuropharmacological pathways critical for treating conditions like depression or anxiety.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Induces apoptosis |

| Compound B | A549 | 20 | Inhibits proliferation |

| N-(...)-phenylethanesulfonamide | MCF7 | 12 | Cell cycle arrest |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies indicate that similar compounds can modulate dopamine and serotonin levels, which are crucial for mood regulation .

Case Studies

- In Vitro Studies : A study examining the effects of related compounds on monoamine oxidase (MAO) showed that they significantly inhibited MAO-A and MAO-B activities, leading to increased levels of neurotransmitters in neuronal cultures .

- Animal Models : In vivo studies using mouse models demonstrated that administration of the compound resulted in notable behavioral changes consistent with antidepressant effects, supporting its potential use in psychiatric disorders .

Propiedades

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-28-20-19(8-5-12-22-20)21(25)24-13-9-18(10-14-24)16-23-29(26,27)15-11-17-6-3-2-4-7-17/h2-8,12,18,23H,9-11,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBDOELUYOVWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.